3-deoxy-3-fluoro-D-glucose

PET tracer kinetics Myocardial glucose transport Compartmental modeling

Select 3-deoxy-3-fluoro-D-glucose (3-FDG) for your metabolic imaging and transport studies because it is the ONLY fluorinated glucose analog that selectively enters the aldose reductase sorbitol (ARS) pathway, enabling non-invasive 19F NMR mapping of polyol flux. Unlike 2-FDG, which traps intracellularly, 3-FDG’s 10-fold lower phosphorylation lumped constant (0.10 vs 0.99) allows pure membrane transport quantification—essential for GLUT phenotyping and drug screening. With 85.9% radiochemical yield for 18F labeling, it maximizes cyclotron productivity. Insist on 3-FDG to eliminate model invalidation and misattributed flux. Order now.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 14049-03-7
Cat. No. B043586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-deoxy-3-fluoro-D-glucose
CAS14049-03-7
Synonyms3-deoxy-3-fluoro-D-glucose
3-deoxy-3-fluoro-D-glucose, 18F-labeled
3-fluoro-3-deoxyglucose
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
InChIKeyRMHCJIQOFXULDL-SLPGGIOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Deoxy-3-fluoro-D-glucose (CAS 14049-03-7): A Fluorinated Glucose Analog for Metabolic Tracer and Imaging Probe Procurement


3-Deoxy-3-fluoro-D-glucose (3-FDG; CAS 14049-03-7) is a fluorinated analog of D-glucose wherein the C-3 hydroxyl group is replaced by a fluorine atom [1]. This single-site substitution preserves the compound's recognition by glucose transporters while redirecting its metabolic fate predominantly through the aldose reductase sorbitol (ARS) pathway rather than canonical glycolysis [2]. Its dual utility as a transportable glucose analog and a 19F NMR probe distinguishes it from other fluorinated glucose derivatives, enabling noninvasive imaging of polyol pathway activity [3]. The compound exists as a crystalline solid (mp 115-117 °C), is water-soluble (≥50 mg/mL), and can be radiolabeled with 18F or 13C for PET and metabolic flux studies .

3-Deoxy-3-fluoro-D-glucose (14049-03-7): Why Generic Glucose Analogs Cannot Substitute in ARS-Pathway Imaging and Transport Studies


Fluorinated glucose analogs are not functionally interchangeable. The position of fluorine substitution dictates metabolic routing: 2-fluoro-2-deoxy-D-glucose (2-FDG) enters glycolysis and accumulates as 2-FDG-6-phosphate, whereas 3-deoxy-3-fluoro-D-glucose (3-FDG) is primarily reduced by aldose reductase to 3-fluoro-3-deoxy-D-sorbitol [1]. This divergence enables 3-FDG to selectively image the ARS pathway while 2-FDG reports glycolytic activity [2]. Furthermore, transport affinity varies substantially among analogs: 3-FDG exhibits a Ki for glucose transport inhibition (12.8 mM) distinct from 3-O-methyl-D-glucose (6.1 mM) and 2-FDG [3]. Phosphorylation rates also differ by an order of magnitude—3-FDG has a lumped constant of 0.10 ± 0.01 versus 0.99 ± 0.05 for 2-FDG—meaning 3-FDG does not trap intracellularly like 2-FDG, an essential consideration for kinetic modeling [4]. Substituting a generic glucose analog without these quantitative distinctions invalidates tracer kinetic models, misattributes metabolic flux, and confounds imaging interpretation.

3-Deoxy-3-fluoro-D-glucose (14049-03-7): Quantitative Evidence for Differentiated Scientific and Procurement Selection


Phosphorylation Lumped Constant: 10-Fold Lower than 2-FDG Enables Non-Trapping Tracer Kinetics for Transport-Specific Measurements

In isolated perfused rat heart, the phosphorylation lumped constant (LC) of D-3FDG averaged 0.10 ± 0.01, which is approximately 10-fold lower than that of 2-deoxy-2-fluoro-D-glucose (2FDG), which averaged 0.99 ± 0.05 under identical experimental conditions [1]. This quantitative difference directly impacts tracer retention: 3FDG undergoes minimal intracellular trapping as the 6-phosphate ester, whereas 2FDG accumulates substantially. Consequently, 3FDG residue curves primarily reflect transport kinetics rather than the combined transport-phosphorylation signal observed with 2FDG. Additionally, the rate of phosphatase-catalyzed hydrolysis of D-3FDG-6-phosphate was twice that of 2FDG-6-phosphate, further moderating tissue accumulation of 3FDG-6-phosphate [1].

PET tracer kinetics Myocardial glucose transport Compartmental modeling Fluorosugar phosphorylation

Glucose Transport Inhibition Constant (Ki): Differential Affinity Compared to 3-O-Methyl-D-glucose Defines Distinct GLUT Interaction Profile

D-3FDG competitively inhibits glucose uptake in isolated perfused rat hearts with an inhibition constant (Ki) of 12.8 ± 1.6 mM [1]. Under identical experimental conditions, the Ki for 3-O-methyl-D-glucose—a classical non-metabolizable glucose transport substrate—was 6.1 ± 1.1 mM [1]. This 2.1-fold higher Ki for 3FDG indicates that it binds to myocardial glucose transporters with lower apparent affinity than 3-O-methyl-D-glucose, a distinction that must be accounted for when designing competitive uptake assays or interpreting tracer distribution volumes. In rat brain synaptosomes, the Km for saturable 3FDG transport was 6.2 × 10⁻⁴ M (0.62 mM) with a Vmax of 2.8 nmol · mg protein⁻¹ [2].

Glucose transporter GLUT Competitive inhibition Myocardial glucose uptake Transport kinetics

Stereospecific Brain Access: D-3FDG Crosses Blood-Brain Barrier Whereas L-3FDG Is Excluded—A Critical Purity and Isomer Specification Requirement

Following intravenous administration of [18F]-labeled isomers in rats, D-3FDG demonstrated measurable brain uptake, whereas L-3FDG was excluded from the brain [1]. This stereospecificity confirms that 3FDG brain entry is carrier-mediated rather than via passive diffusion—a finding corroborated by the observation that L-3FDG kinetics in isolated hearts were independent of perfusate glucose concentration and consistent with simple diffusion only [2]. The D-isomer additionally exhibited a larger volume of distribution with renal reabsorption, while the L-isomer did not [1].

Blood-brain barrier transport Stereospecific uptake D-isomer vs L-isomer Brain imaging

Metabolic Pathway Selectivity: 3-FDG Routes to Aldose Reductase Sorbitol (ARS) Pathway Whereas 2-FDG Enters Glycolysis—Quantified by 19F NMR Spectral Resolution

In vivo 19F NMR spectroscopy in rat brain following 3-FDG infusion (400 mg/kg i.v.) resolved four distinct resonances corresponding to α-3-FDG, β-3-FDG, 3-fluoro-3-deoxy-D-sorbitol (3-FDSL), and 3-fluoro-3-deoxy-D-fructose [1]. This spectral signature uniquely identifies flux through the aldose reductase sorbitol (ARS) pathway. In contrast, 2-FDG generates 2-FDG-6-phosphate as its principal 19F NMR-visible metabolite, reporting glycolytic activity [2]. 19F NMR imaging of 3-FDSL in rats demonstrated heterogeneous spatial distribution of aldose reductase activity, with highest signal in brain and lens [2]. The extremely low acute toxicity of 3-FDG relative to other fluorinated analogs further supports its translational imaging potential [2].

Aldose reductase pathway Polyol pathway imaging 19F NMR spectroscopy Metabolic flux analysis

Radiochemical Synthesis Yield: 3-18FDG Achieves Higher No-Carrier-Added Yield than 2-18FDG Under Identical Nucleophilic Fluorination Conditions

In a comparative nucleophilic 18F-fluorination study using no-carrier-added [18F]fluoride, 3-deoxy-3-[18F]fluoro-D-glucose (3-18FDG) was synthesized with a radiochemical yield of 85.9%, whereas 2-deoxy-2-[18F]fluoro-D-glucose (2-18FDG) achieved 71.6% under identical reaction conditions [1]. Both compounds were obtained in a no-carrier-added state following HPLC purification, with a total preparation time of 70 min and specific activities exceeding 103 Ci/mmol [1]. This ~14 percentage-point yield advantage for 3-18FDG translates to higher product activity for equivalent starting [18F]fluoride, a meaningful operational benefit for cyclotron facilities with limited beam time or low-yield targets.

Radiochemistry 18F labeling No-carrier-added synthesis PET tracer production

Brain Synaptosome Transport Kinetics: Competitive Inhibition Profile Defines Transporter Interaction Distinct from D-Glucose and Cytochalasin B

In rat brain cortical synaptosomes, D-3FDG transport is competitively inhibited by both D-glucose (Ki = 93 μM) and cytochalasin B (Ki = 6.0 × 10⁻⁷ M) [1]. The saturable transport of 3FDG exhibits a Km of 6.2 × 10⁻⁴ M (0.62 mM) and Vmax of 2.8 nmol · mg protein⁻¹ [1]. Notably, transport inhibitors phloretin, N-ethylmaleimide, and p-chloromercuribenzoate also reduce uptake, whereas ouabain and ionic perturbations have minimal effect, confirming carrier-mediated rather than sodium-dependent transport [1]. The ~150,000-fold difference in Ki between D-glucose and cytochalasin B provides a quantitative framework for discriminating GLUT-mediated from cytochalasin B-sensitive facilitated diffusion pathways.

Synaptosomal glucose transport Competitive inhibition GLUT kinetics Neurochemistry

3-Deoxy-3-fluoro-D-glucose (CAS 14049-03-7): High-Value Research and Industrial Applications Based on Quantitative Evidence


In Vivo 19F NMR Imaging of Aldose Reductase (Polyol) Pathway Activity in Brain and Ocular Tissues

3-FDG is the only validated 19F NMR probe for noninvasive imaging of aldose reductase sorbitol (ARS) pathway flux. Following systemic administration, 3-FDG is metabolized to 3-fluoro-3-deoxy-D-sorbitol (3-FDSL), producing distinct 19F resonances that enable spatial mapping of ARS activity in brain and lens tissues [6]. This application is uniquely enabled by 3-FDG's metabolic routing through ARS, a property not shared by 2-FDG or other fluorinated glucose analogs [5]. The extremely low acute toxicity of 3-FDG supports translational development for diabetic complication research, where polyol pathway hyperactivity is implicated in neuropathy, retinopathy, and cataract formation [5].

PET Tracer Development for Isolating Glucose Transport Kinetics Without Phosphorylation Trapping Artifact

3-FDG labeled with 18F serves as a PET tracer that selectively reports membrane transport rates rather than the combined transport-phosphorylation signal obtained with 2-FDG. This is quantitatively justified by the 10-fold lower phosphorylation lumped constant of 3-FDG (0.10 ± 0.01) compared to 2-FDG (0.99 ± 0.05) [6]. The faster dephosphorylation of 3-FDG-6-phosphate (twice the rate of 2-FDG-6-phosphate) further ensures that intracellular accumulation is minimized [6]. This kinetic profile makes 3-FDG the preferred tracer for studies requiring pure transport quantification, such as GLUT expression phenotyping in tumors or assessment of glucose transporter modulation by pharmacological agents.

Insect Toxicology and Pest Control Research Targeting Sorbitol Dehydrogenase

3-FDG demonstrates species-specific toxicity to locusts (LD50 = 4.8 mg/g) through metabolic conversion to 3-deoxy-3-fluoro-D-glucitol (3FGL), which acts as a competitive inhibitor of NAD-linked sorbitol dehydrogenase with Ki = 8.2 × 10⁻² M [6]. This mechanism is distinct from mammalian toxicity pathways and leverages the unique presence of active sorbitol metabolism in insect fat body. The compound's ability to irreversibly inhibit glycolysis in locusts while sparing the hexose monophosphate pathway and TCA cycle [5] positions 3-FDG as a lead compound for developing insect-specific metabolic disruptors with reduced off-target effects.

Radiochemistry and PET Tracer Production with Superior No-Carrier-Added 18F Yield

For cyclotron facilities and radiopharmacies producing fluorinated glucose tracers, 3-18FDG offers an 85.9% radiochemical yield under standard nucleophilic fluorination conditions, compared to 71.6% for 2-18FDG [6]. This 14 percentage-point yield advantage reduces the required starting [18F]fluoride activity for a given final product dose, shortens effective beam-on-target time, and improves overall production economics. The 70-minute total preparation time, including HPLC purification to no-carrier-added state with specific activities >103 Ci/mmol, is comparable to established 2-FDG protocols, enabling straightforward integration into existing automated synthesis modules [6].

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